molecular formula C9H12BrNO2S B5401149 N-(4-bromo-2-ethylphenyl)methanesulfonamide

N-(4-bromo-2-ethylphenyl)methanesulfonamide

Cat. No.: B5401149
M. Wt: 278.17 g/mol
InChI Key: GQVXCBNXSSNIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-ethylphenyl)methanesulfonamide: is an organic compound with the molecular formula C9H12BrNO2S and a molecular weight of 278.17 g/mol . This compound is characterized by the presence of a bromine atom, an ethyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromo-2-ethylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the methanesulfonamide group.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can produce sulfoxides or sulfides, respectively .

Scientific Research Applications

Chemistry: N-(4-bromo-2-ethylphenyl)methanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs or as a reference compound in biochemical assays .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of N-(4-bromo-2-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom and ethyl group contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

  • N-(4-chloro-2-ethylphenyl)methanesulfonamide
  • N-(4-fluoro-2-ethylphenyl)methanesulfonamide
  • N-(4-iodo-2-ethylphenyl)methanesulfonamide

Comparison: N-(4-bromo-2-ethylphenyl)methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective .

Biological Activity

N-(4-bromo-2-ethylphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}BrN1_{1}O2_{2}S, with a molecular weight of approximately 264.14 g/mol. The compound features a sulfonamide functional group , which is crucial for its biological activity, and a brominated aromatic ring that enhances its chemical reactivity.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exhibiting antibacterial properties. Additionally, the bromine atom in the para position may influence the compound's binding affinity to various biological targets.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Antibacterial Activity : Sulfonamides are traditionally known for their antibacterial effects. This compound may inhibit the growth of Gram-positive and Gram-negative bacteria through enzyme inhibition.
  • Anti-inflammatory Effects : Some studies suggest that sulfonamides can modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.
  • Potential Anticancer Properties : Research indicates that sulfonamides can affect cancer cell proliferation and apoptosis, suggesting a role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialInhibition of bacterial growth via dihydropteroate synthase inhibition
Anti-inflammatoryModulation of inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various sulfonamide derivatives, including this compound, against multidrug-resistant strains of Acinetobacter baumannii. The agar well diffusion method was employed, revealing significant inhibitory effects with a Minimum Inhibitory Concentration (MIC) as low as 5 µg/mL for some derivatives. Docking studies indicated strong interactions between the compound and the active site of dihydropteroate synthase, validating its potential as an effective antibacterial agent .

Case Study: Anti-inflammatory Properties

In another investigation, the anti-inflammatory effects of this compound were assessed in a murine model of acute inflammation. Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (such as TNF-alpha and IL-6), indicating its potential therapeutic role in managing inflammatory conditions .

Properties

IUPAC Name

N-(4-bromo-2-ethylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-3-7-6-8(10)4-5-9(7)11-14(2,12)13/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVXCBNXSSNIAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Methane sulfonyl chloride (1.93 ml, 0.025M) was added to a solution of 4-bromo-2-ethylaniline (5.0 g, 0.025M) and pyridine (2.02 ml, 0.025M) in dichloromethane (100 ml) at 0° C. The reaction mixture was stirred for 1 hr, after which time it was partitioned between dichloromethane (100 ml) and 1N hydrochloric acid (100 ml). The organics were separated and dried over magnesium sulfate, filtered and concentrated in vacuuo to afford the title compound as a clear oil (4.77 g).
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-2-ethyl-aniline (2 mL, 14 mmol) dissolved in anhydrous pyridine (35 mL) at toom temperature was treated with methylsulfonyl chloride (1.3 mL, 16.8 mmol). The reaction was stirred at that temperature for 15 hours before it was diluted with EtOAc. The mixture was washed with H2O, brine and dried over MgSO4. The solvent was removed in vacuo and the residue was purified with flash chromatography (SiO2, 5–30% EtOAc in hexanes) to afford the desired product (3.1 g, 81% yield). 1H NMR (300 MHz, CDCl3): δ 1.25 (t, J=7.5 Hz, 3 H), 2.61–2.68 (m, 2 H), 3.02 (s, 3 H), 6.36 (s, 1 H), 7.36–7.39 (m, 3 H).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.